2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-hydroxyethyl)acetamide
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Overview
Description
2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-hydroxyethyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, an allyl group, and a thioether linkage. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-hydroxyethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl halides in the presence of a base such as potassium carbonate.
Thioether Formation: The thioether linkage is formed by reacting the quinazolinone derivative with a suitable thiol compound under nucleophilic substitution conditions.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with 2-chloro-N-(2-hydroxyethyl)acetamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thioethers.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-hydroxyethyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Signal Transduction Modulation: It may affect cellular signaling pathways, leading to changes in cell behavior and function.
DNA Intercalation: The compound could intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-hydroxyethyl)acetamide can be compared with other quinazolinone derivatives, such as:
2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide: Lacks the hydroxyethyl group, which may affect its solubility and biological activity.
2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-methylacetamide: Contains a methyl group instead of a hydroxyethyl group, potentially altering its pharmacokinetic properties.
2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-aminoethyl)acetamide: Features an aminoethyl group, which may enhance its interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-2-8-18-14(21)11-5-3-4-6-12(11)17-15(18)22-10-13(20)16-7-9-19/h2-6,19H,1,7-10H2,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZDBRQSDFUBGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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